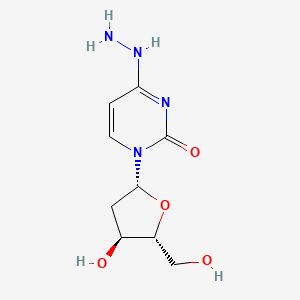

N4-Amino-2'-deoxycytidine

CAS No.:

Cat. No.: VC16201939

Molecular Formula: C9H14N4O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N4O4 |

|---|---|

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | 4-hydrazinyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

| Standard InChI | InChI=1S/C9H14N4O4/c10-12-7-1-2-13(9(16)11-7)8-3-5(15)6(4-14)17-8/h1-2,5-6,8,14-15H,3-4,10H2,(H,11,12,16)/t5-,6+,8+/m0/s1 |

| Standard InChI Key | YPGRYFVGCNKJCU-SHYZEUOFSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NN)CO)O |

| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)NN)CO)O |

Introduction

Synthesis and Structural Characterization

Chemical Synthesis

The primary synthesis route involves bisulfite-mediated transamination of cytidine or 2'-deoxycytidine. In a seminal study by Negishi et al. (1987), N4-AdCyd was prepared by reacting cytidine with hydrazine hydrate, sodium bisulfite, and phosphate buffer (pH 7) at 60°C for 4 hours . The product crystallized directly from the reaction mixture, yielding a 29% purified hemihydrate form with 99.5% purity . Key steps include:

-

Reagents: Hydrazine hydrate, NaHSO₃, NaH₂PO₄.

-

Conditions: 60°C, pH 7, 4-hour reaction.

-

Purification: Crystallization from aqueous methanol, followed by recrystallization .

Alternative methods include microwave-assisted transamination for nucleotides, enabling large-scale production .

Table 1: Synthesis Yields and Conditions

| Starting Material | Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cytidine | Bisulfite-hydrazine | 29 | 99.5 | |

| 4-Thio-dUTP | Hydrazine displacement | 66 | >95 |

Structural Analysis

N4-AdCyd exhibits distinct spectral properties:

-

UV-Vis: λ<sub>max</sub> = 236 nm (pH 7), 273 nm (pH 7); λ<sub>max</sub> = 265 nm (pH 13) .

-

Raman Spectroscopy: NH₂ stretches at 3200 cm<sup>-1</sup> and 3313 cm<sup>-1</sup>, shifted from cytidine’s 3300 cm<sup>-1</sup> and 3452 cm<sup>-1</sup> .

-

<sup>1</sup>H-NMR: Signals at δ 5.90 ppm (1'-H), δ 6.25 ppm (5-H), and δ 8.14 ppm (6-H) in CF<sub>3</sub>COOD-D<sub>2</sub>O .

Biological Activity

Mutagenic Potency

N4-AdCyd induces transition mutations (AT→GC and GC→AT) by mispairing during DNA replication. Its mutagenicity surpasses related analogs:

Table 2: Mutagenic Activity in Microbial Systems

The ribose form (N4-aminocytidine) shows higher activity than the deoxyribose form due to efficient phosphorylation in bacterial cells .

Mechanism of Action

-

DNA Incorporation: N4-AdCyd triphosphate is incorporated into DNA during replication, causing mismatches with adenine or guanine .

-

Repair Resistance: The N4-amino group hinders repair enzymes, enhancing mutagenic persistence .

Applications in Molecular Biology

Oligonucleotide Engineering

N4-AdCyd is used to synthesize probes and primers with altered hybridization properties:

-

Terminal Deoxynucleotidyl Transferase (TdT): Accepts N4-AdCyd triphosphate for 3'-end labeling .

-

Cross-Linking: 4-Thiouracil derivatives enable UV-induced cross-linking to proteins .

Table 3: Enzymatic Incorporation Efficiency

| Enzyme | Substrate | Buffer System | Incorporation Length | Reference |

|---|---|---|---|---|

| TdT | N4-AdCyd triphosphate | Co<sup>2+</sup> | Up to 10 nucleotides | |

| DNA Polymerase | N4-AdCyd triphosphate | Mg<sup>2+</sup> | Single incorporation |

Antiviral Research

Though less studied than ribose analogs, N4-AdCyd derivatives inhibit viral polymerases by disrupting active-site metal coordination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume